

O-Methyl-DL-tyrosine: A Technical Guide to its Applications in Biochemical Research

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Compound of Interest					
Compound Name:	H-DL-TYR(ME)-OH				
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For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methyl-DL-tyrosine, a synthetic derivative of the amino acid tyrosine, serves as a valuable tool in biochemical and pharmacological research. Its primary application lies in its ability to act as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines. This property makes it instrumental in the study of neurotransmitter pathways, particularly those involving dopamine and norepinephrine. This technical guide provides an in-depth overview of the biochemical properties, applications, and experimental methodologies related to O-Methyl-DL-tyrosine, with a focus on its utility for researchers in neuroscience and drug development.

Introduction

O-Methyl-DL-tyrosine is a methylated amino acid derivative that has garnered significant interest in neurobiology and pharmacology.[1] By competitively inhibiting tyrosine hydroxylase, it provides a means to modulate the levels of crucial neurotransmitters, offering insights into the pathophysiology of neurological and psychiatric disorders.[2] Its structural similarity to L-tyrosine allows it to interact with the active site of tyrosine hydroxylase, yet the O-methyl group prevents its conversion to L-DOPA, thereby blocking the downstream synthesis of dopamine, norepinephrine, and epinephrine.[3] This guide will explore the core applications of O-Methyl-DL-tyrosine, present available quantitative data, and provide detailed experimental protocols for its use in a research setting.



Biochemical and Physical Properties

O-Methyl-DL-tyrosine is a white to off-white crystalline powder. Its key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	С10Н13NО3	[4]
Molecular Weight	195.22 g/mol	[4]
CAS Number	7635-29-2	[4]
Appearance	White to off-white powder	[2]
Solubility	Soluble in water.	
Storage	2-8°C	[5]

Applications in Biochemistry and Drug Discovery

The primary utility of O-Methyl-DL-tyrosine stems from its role as a selective inhibitor of catecholamine biosynthesis. This has led to its application in several key areas of research:

- Neuroscience Research: It is widely used to study the role of dopamine and norepinephrine
 in various physiological and pathological processes, including motor control, reward
 pathways, and the mechanisms underlying neurodegenerative diseases like Parkinson's
 disease.[1]
- Pharmaceutical Development: As an inhibitor of neurotransmitter synthesis, it serves as a lead compound and a research tool in the development of drugs targeting conditions associated with dysregulated catecholamine signaling.[2]
- Metabolic Studies: It is employed to investigate amino acid metabolism and the effects of methylation on biological pathways.[2]

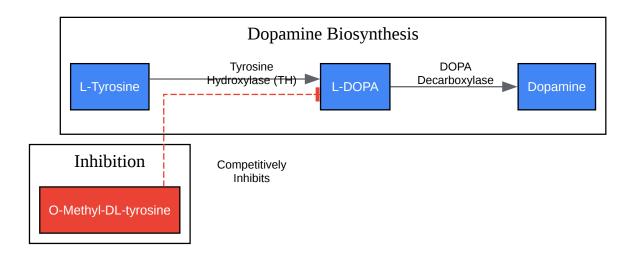
Mechanism of Action: Inhibition of Tyrosine Hydroxylase



O-Methyl-DL-tyrosine acts as a competitive inhibitor of tyrosine hydroxylase (TH).[3] TH is the first and rate-limiting enzyme in the catecholamine synthesis pathway, responsible for the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).

The Dopamine Synthesis Pathway and Inhibition by O-Methyl-DL-tyrosine

The following diagram illustrates the normal biosynthetic pathway of dopamine from L-tyrosine and the point of inhibition by O-Methyl-DL-tyrosine.



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Inhibition of the dopamine synthesis pathway by O-Methyl-DL-tyrosine.

Quantitative Data on Enzyme Inhibition

While O-Methyl-DL-tyrosine is established as a competitive inhibitor of tyrosine hydroxylase, specific kinetic data such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are not readily available in the surveyed literature. For the closely related compound, α -Methyl-p-tyrosine (AMPT), administration in humans at doses of 600 to 4,000 mg per day has been shown to cause a 20% to 79% reduction in total catecholamines. This provides an indirect measure of its in vivo efficacy.

The following table presents a hypothetical but realistic representation of the type of quantitative data that would be generated from enzyme kinetic studies.



Compound	Enzyme	Inhibition Type	Ki (μM)	IC50 (μM)
O-Methyl-DL-	Tyrosine	Competitive	Data not	Data not
tyrosine	Hydroxylase		available	available
α-Methyl-p-	Tyrosine	Competitive	Data not	Data not
tyrosine	Hydroxylase		available	available

Note: Specific Ki and IC50 values for O-Methyl-DL-tyrosine are not available in the cited literature. The values for AMPT are also not specified in the provided search results, but it is a known competitive inhibitor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving O-Methyl-DL-tyrosine.

Synthesis of O-Methyl-DL-tyrosine

A general protocol for the synthesis of O-methylated tyrosine derivatives can be adapted from solid-phase peptide synthesis (SPPS) methodologies.[1]

Materials:

- DL-Tyrosine
- Methylating agent (e.g., methyl iodide or dimethyl sulfate)
- Protecting group reagents (e.g., Boc-anhydride)
- Appropriate solvents (e.g., DMF, DCM)
- Solid-phase synthesis resin (e.g., Merrifield resin)[1]
- Cleavage cocktail (e.g., TFA-based)[6]
- · HPLC for purification

Procedure:



- Protection of the amino group: The amino group of DL-tyrosine is first protected, for example,
 with a Boc group.
- Methylation of the hydroxyl group: The phenolic hydroxyl group is then methylated using a suitable methylating agent in the presence of a base.
- Deprotection: The protecting group on the nitrogen is removed.
- Purification: The final product is purified using techniques such as recrystallization or HPLC.

A detailed, step-by-step protocol for a similar synthesis, Boc-D-Tyr(Me)-OH, can be found in the literature and adapted for O-Methyl-DL-tyrosine.[1]

In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of O-Methyl-DL-tyrosine on tyrosine hydroxylase activity.

Materials:

- Purified tyrosine hydroxylase
- L-Tyrosine (substrate)
- O-Methyl-DL-tyrosine (inhibitor)
- Cofactors for TH (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, Fe(NH₄)₂(SO₄)₂)
- Assay buffer (e.g., HEPES or MOPS buffer, pH 7.0)
- HPLC system with electrochemical or fluorescence detection to measure L-DOPA production.

Procedure:

 Enzyme Preparation: Prepare a stock solution of purified tyrosine hydroxylase in assay buffer.

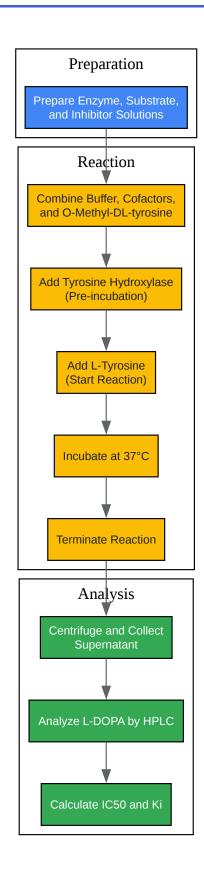
Foundational & Exploratory





- Inhibitor and Substrate Preparation: Prepare stock solutions of O-Methyl-DL-tyrosine and Ltyrosine in the assay buffer.
- Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, cofactors, and varying concentrations of O-Methyl-DL-tyrosine.
- Enzyme Reaction: Initiate the reaction by adding tyrosine hydroxylase to the mixture. Preincubate for a defined period (e.g., 5-10 minutes) at 37°C.
- Substrate Addition: Add L-tyrosine to start the enzymatic reaction.
- Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).
- Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).
- Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for L-DOPA formation using HPLC.
- Data Analysis: Determine the rate of L-DOPA formation at each inhibitor concentration.
 Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration. A Dixon plot can be used to determine the Ki value for competitive inhibition.
 [7]





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